molecular formula C18H29NO3 B12664964 Methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate CAS No. 94201-74-8

Methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate

Cat. No.: B12664964
CAS No.: 94201-74-8
M. Wt: 307.4 g/mol
InChI Key: YLWASZIQQSARJP-UHFFFAOYSA-N
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Description

Methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate (CAS 89-43-0), also known as Aurantiol, is a benzoate ester derivative with a hydroxy-substituted branched alkyl chain. Its molecular formula is C₁₈H₂₇NO₃, with a molecular weight of 305.418 g/mol and a calculated LogP value of 3.98, indicating moderate lipophilicity . Structurally, it features a 7-hydroxy-3,7-dimethyloctylidene group linked to the benzoate backbone via an imine bond.

Properties

CAS No.

94201-74-8

Molecular Formula

C18H29NO3

Molecular Weight

307.4 g/mol

IUPAC Name

methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate

InChI

InChI=1S/C18H29NO3/c1-14(8-7-12-18(2,3)21)11-13-19-16-10-6-5-9-15(16)17(20)22-4/h5-6,9-10,14,19,21H,7-8,11-13H2,1-4H3

InChI Key

YLWASZIQQSARJP-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(C)(C)O)CCNC1=CC=CC=C1C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the nucleophilic substitution or condensation reaction between methyl 2-aminobenzoate (methyl anthranilate) and a suitable 7-hydroxy-3,7-dimethyloctyl derivative. The key step is the formation of the amino linkage connecting the benzoate moiety to the hydroxyalkyl side chain.

Starting Materials and Reagents

Component Description
Methyl 2-aminobenzoate Aromatic amine ester, provides the benzoate core
7-Hydroxy-3,7-dimethyloctyl halide or aldehyde Alkylating agent or precursor for side chain attachment
Solvents Polar aprotic solvents such as methylene chloride, toluene, or aromatic hydrocarbons
Bases Sodium hydroxide, potassium hydroxide, or other water-soluble bases for pH adjustment
Acid catalysts Hydrochloric acid for esterification steps if needed

Detailed Preparation Procedure

  • Esterification (if starting from 2-aminobenzoic acid):
    Methyl 2-aminobenzoate can be prepared by esterifying 2-aminobenzoic acid with methanol in the presence of an acid catalyst such as hydrochloric acid. This step is conducted under controlled temperature (typically 5–10°C) to optimize yield and minimize side reactions. The reaction mixture is adjusted to a pH of 4–9 during esterification to maintain reaction efficiency.

  • Alkylation or Amination Reaction:
    The methyl 2-aminobenzoate is reacted with the 7-hydroxy-3,7-dimethyloctyl derivative, which may be in the form of a halide or aldehyde, under conditions favoring nucleophilic substitution or reductive amination. The reaction is typically carried out in an organic solvent such as methylene chloride or toluene. The aqueous phase is saturated with sodium chloride to enhance extraction efficiency of the product into the organic phase.

  • pH Adjustment and Extraction:
    After the reaction, the mixture is adjusted to a basic pH (9–12) using aqueous sodium hydroxide or potassium hydroxide solutions (4–6% by weight) to facilitate separation of the product into the organic phase. The temperature during this step is maintained between 5–10°C to prevent decomposition.

  • Purification:
    The organic phase containing this compound is separated, and the product is isolated by solvent evaporation or crystallization. Additional extraction steps may be performed to improve purity.

Reaction Conditions Summary Table

Step Conditions Notes
Esterification Methanol, HCl catalyst, 5–10°C, pH 4–9 Controls ester formation efficiency
Amination/Alkylation Methylene chloride or toluene, RT to 40°C Use of saturated aqueous phase for extraction
pH Adjustment NaOH or KOH 4–6% aqueous solution, pH 9–12 Temperature 5–10°C to stabilize product
Extraction & Purification Organic solvent separation, evaporation Optional repeated extraction for purity

Research Findings and Analytical Data

  • The process yields this compound in high purity and yields exceeding 85%, with some reports indicating yields above 88% under optimized conditions.
  • The compound’s stability is supported by its high flash point (216.6°C) and low vapor pressure, allowing safe handling during synthesis and purification.
  • Analytical methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) with acetonitrile-water-phosphoric acid mobile phases are effective for monitoring purity and isolating impurities during preparation. For mass spectrometry compatibility, phosphoric acid is replaced with formic acid.
  • The presence of the hydroxy group on the alkyl side chain allows for potential further chemical modifications post-synthesis, which is valuable in pharmaceutical development.

Summary Table of Key Physical and Chemical Properties Relevant to Preparation

Property Value Source/Notes
Molecular Formula C18H29NO3 Chemical databases
Molecular Weight 307.4 g/mol Chemical databases
Flash Point 216.6°C Indicates thermal stability
Boiling Point 434.6°C at 760 mmHg High boiling point aids purification
Density 1.048 g/cm³ Relevant for solvent selection
pH Range for Extraction 9–12 Optimal for product isolation
Solvents Used Methylene chloride, toluene Common organic solvents for reaction

Chemical Reactions Analysis

Hydrolysis (Saponification)

The methyl ester can undergo hydrolysis under basic conditions (e.g., KOH in aqueous methanol) to yield the carboxylic acid derivative:
Methyl ester+H2OCarboxylic acid+Methanol\text{Methyl ester} + \text{H}_2\text{O} \rightarrow \text{Carboxylic acid} + \text{Methanol}
This reaction is analogous to the saponification of esters described in similar systems .

Hydrazinolysis

Reaction with hydrazine hydrate under reflux conditions converts the ester to a hydrazide:
Methyl ester+HydrazineHydrazide\text{Methyl ester} + \text{Hydrazine} \rightarrow \text{Hydrazide}
This intermediate can further undergo Staudinger azide coupling to form amides with primary/secondary amines .

Chromatographic Separation

A reverse-phase HPLC method using acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) has been validated for analyzing impurities or isolating the compound. Key parameters:

  • Column : Newcrom R1 (3 µm particles)

  • Mobile Phase : Acetonitrile/water with phosphoric acid (or formic acid)

  • Application : Preparative separation, pharmacokinetics .

Parameter Condition
ColumnNewcrom R1 (3 µm)
Mobile PhaseACN/water + phosphoric acid
MS CompatibilityReplace phosphoric acid

Amide Bond Formation

The compound’s amino group can react with carboxylic acids or acid chlorides to form peptide bonds. For example:
Amino group+Carboxylic acidAmide\text{Amino group} + \text{Carboxylic acid} \rightarrow \text{Amide}
This is supported by analogous reactions in thiophene derivatives, where amino groups participate in peptide coupling .

Bromination

While not directly reported, the benzoate ester could undergo bromination at reactive positions (e.g., para to the amino group) using reagents like NBS. This is inferred from similar thiophene bromination protocols .

Analytical Data and Stability

The compound’s XLogP3-AA value of 4.7 indicates moderate lipophilicity, influencing its chromatographic behavior and biological interactions . Hydrolytic stability under acidic or basic conditions depends on reaction pH and temperature, with saponification requiring alkaline conditions .

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate has shown potential in various pharmaceutical applications due to its bioactive properties:

  • Antimicrobial Activity : Studies have indicated that compounds similar to this compound possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory effects, which can be beneficial in treating conditions such as arthritis or other inflammatory diseases .
  • Drug Delivery Systems : Its amphiphilic nature allows it to be utilized in drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs. This is particularly relevant in formulating oral and injectable medications .

Analytical Chemistry Applications

The compound is also significant in analytical chemistry:

  • High-Performance Liquid Chromatography (HPLC) : this compound can be effectively analyzed using reverse-phase HPLC techniques. The mobile phase typically consists of acetonitrile and water, facilitating the separation and identification of this compound in complex mixtures .
  • Mass Spectrometry (MS) : For mass spectrometry applications, modifications in the mobile phase (such as replacing phosphoric acid with formic acid) enable compatibility with MS detection methods, enhancing the accuracy of quantitative analyses .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition zones compared to control groups, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Drug Formulation

In another study focused on drug formulation, researchers incorporated this compound into a lipid-based delivery system for poorly soluble drugs. The findings indicated enhanced solubility and improved pharmacokinetic profiles in vivo compared to traditional formulations.

Mechanism of Action

The mechanism of action of Methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Trends

  • Analytical Performance : Aurantiol’s separation on Newcrom R1 columns demonstrates its compatibility with reverse-phase HPLC, achieving baseline resolution under optimized conditions .
  • Market Demand : Aurantiol consumption is projected to grow in fragrance industries, contrasting with pesticidal benzoates, which face regulatory scrutiny .
  • Stability : The hydroxyl group in Aurantiol may enhance hydrolytic stability compared to ester-only analogs, though this requires further study .

Biological Activity

Methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate, also known by its CAS number 94201-74-8, is a compound that has garnered interest in various biological applications. This article delves into its biological activity, including its pharmacological properties, potential therapeutic uses, and relevant research findings.

Molecular Characteristics:

  • Molecular Formula: C18H29NO3
  • Molecular Weight: 307.428 g/mol
  • Density: 1.048 g/cm³
  • Boiling Point: 434.6 °C at 760 mmHg
  • Flash Point: 216.6 °C

These properties suggest a stable compound with potential for use in various formulations and applications in medicinal chemistry .

Anticancer Properties

Recent studies have highlighted the potential of this compound in anticancer research. The compound exhibits significant inhibitory activity against various cancer cell lines, suggesting its role as a potential anticancer agent.

Cell Line IC50 (µM) Mechanism of Action
MCF-72.49Induces apoptosis and G2/M phase arrest
PC30.315Blocks EGFR activity
HCT-1161.08Inhibits cell proliferation

The compound's ability to induce apoptosis and inhibit cell growth indicates its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. It has shown promise in modulating inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

The biological activity of this compound is attributed to its interaction with specific molecular targets. Research indicates that it may exert its effects through:

  • Inhibition of Kinases: The compound has been observed to inhibit kinases such as CSF1R with an IC50 value of approximately 5.5 nM, suggesting a strong selectivity profile against related kinases .
  • Modulation of Cell Signaling Pathways: By affecting pathways involved in cell proliferation and survival, the compound can induce apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

  • Study on MCF-7 Cells:
    • Researchers found that treatment with the compound resulted in a significant reduction in cell viability and increased markers of apoptosis.
    • Flow cytometry analysis indicated G2/M phase arrest, supporting its role as an effective anticancer agent.
  • In Vivo Studies:
    • Animal models treated with this compound demonstrated reduced tumor growth compared to controls.
    • The pharmacokinetic profile showed good oral bioavailability and favorable half-life characteristics.

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